Erythromycin ethylsuccinate is an ester of erythromycin, a macrolide antibiotic originally isolated from Streptomyces erythreus. [ [] ] It serves as a prodrug, meaning it is inactive until hydrolyzed in the body to release the active erythromycin. Erythromycin ethylsuccinate is frequently used in research to investigate the bioavailability and pharmacokinetics of erythromycin. [ [], [] ] It is also employed in studies examining the interactions of erythromycin with other drugs and their impact on metabolic enzymes like cytochrome P450. [ [], [], [], [] ]
Erythromycin ethylsuccinate is classified under the macrolide antibiotics. It is specifically an ester formed from erythromycin and ethyl succinic acid. The compound is known chemically as erythromycin 2'-ethylsuccinate, with the molecular formula and a molecular weight of approximately 862.06 g/mol . This antibiotic is effective against a wide range of gram-positive bacteria and some gram-negative bacteria.
The synthesis of erythromycin ethylsuccinate typically involves the reaction of erythromycin free base with ethyl succinyl chloride in a biphasic system that includes an organic solvent (commonly tetrahydrofuran) and an aqueous base. The general steps in the synthesis process are as follows:
The molecular structure of erythromycin ethylsuccinate features a macrolide ring system typical of erythromycin derivatives. Key structural components include:
The structural formula can be represented as follows:
This structure allows for effective interaction with bacterial ribosomes, which is crucial for its mechanism of action .
Erythromycin ethylsuccinate undergoes various chemical reactions typical for esters and macrolides:
These reactions are essential for understanding its stability and efficacy as an antibiotic.
Erythromycin ethylsuccinate exerts its antibacterial effects primarily through inhibition of protein synthesis. The mechanism involves:
This mechanism underscores its clinical utility in treating infections.
Erythromycin ethylsuccinate exhibits several notable physical and chemical properties:
These properties significantly influence its formulation and use in clinical settings.
Erythromycin ethylsuccinate has several important applications:
Erythromycin ethylsuccinate (C₄₃H₇₅NO₁₆; molecular weight: 862.05 g/mol) is a semi-synthetic macrolide antibiotic derived from erythromycin A, featuring an ethylsuccinate moiety esterified at the 2'-O position of the desosamine sugar. This modification preserves the 14-membered lactone ring core but introduces a tertiary ester group, fundamentally altering its physicochemical behavior compared to the parent compound. The molecule contains multiple chiral centers, rendering stereochemical purity critical for bioactivity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms that the ethylsuccinate linkage occurs exclusively at the C2' hydroxyl of desosamine, as evidenced by characteristic chemical shifts at 1.9 ppm and 1.6–1.8 ppm for adamantane-derived protons in related analogs [2] [7]. No natural isomeric variants of clinical significance exist, though synthetic impurities may arise during manufacturing, such as incomplete esterification products or positional isomers. Mass spectrometry (MALDI-TOF) validates the molecular ion peak at m/z 862.05, consistent with the theoretical mass [1] [8].
Erythromycin ethylsuccinate exhibits distinct solubility and stability profiles attributable to its esterification:
Solubility: Freely soluble in ethanol, methanol, and dimethyl sulfoxide; moderately soluble in acetone (∼50 mg/mL); and sparingly soluble in water (∼2 mg/mL). The ethylsuccinate group enhances lipophilicity (logP ≈ 2.8), facilitating membrane penetration but necessitating formulation aids for aqueous dosage forms [3] [7] [8].
pH Sensitivity and Stability: Unlike erythromycin base, which dehydrates irreversibly under acidic conditions to form inactive anhydroerythromycin A, the ethylsuccinate group sterically hinders intramolecular dehydration. Degradation follows pseudo-first-order kinetics, with a half-life of >24 hours at pH 5.0–7.0 but <2 hours at pH ≤ 3.0. Fourier Transform Infrared (FTIR) spectroscopy identifies ester carbonyl stretches at 1,735 cm⁻¹ and hydrazone bonds (in analogs) at 1,560–1,570 cm⁻¹, correlating with stability [2] [4].
Table 1: Stability and Solubility Profile of Erythromycin Ethylsuccinate
Property | Conditions | Value |
---|---|---|
Water Solubility | 25°C, pH 7.0 | 1.8–2.2 mg/mL |
Acid Degradation Half-life | 37°C, pH 1.2 | 1.5 hours |
LogP (Octanol/Water) | 25°C | 2.78 ± 0.15 |
Degradation Products | Acidic hydrolysis | Erythromycylamine, Anhydrides |
Forced degradation studies using high-performance liquid chromatography (HPLC) with X-Terra™ C18 columns confirm no interference from impurities under thermal or oxidative stress, validating analytical specificity [4].
The synthesis of erythromycin ethylsuccinate proceeds via a two-step esterification reaction:
The reaction requires strict temperature control (0–5°C) to prevent O-alkylation side products. Post-processing involves crystallization from ethanol-water mixtures, yielding a white crystalline solid with ≥98% purity (validated by HPLC). Critical process parameters include:
Reaction Equation:$$\ce{Erythromycin + Succinic Anhydride ->[\text{DMAP, THF}] Erythromycin Succinate ->[\text{C₂H₅I, K₂CO₃}] Erythromycin Ethylsuccinate}$$
Formulation strategies address erythromycin ethylsuccinate’s acid liability and solubility limitations:
Enteric Coatings: Cellulose acetate phthalate or hydroxypropyl methylcellulose acetate succinate (HPMCAS) coatings prevent gastric degradation. These polymers remain intact below pH 5.0 but dissolve in duodenal pH (≥6.0), enabling targeted release. In vitro dissolution tests show <5% drug release after 2 hours in simulated gastric fluid (pH 1.2) versus >85% in intestinal fluid (pH 6.8) [4] [7].
Salt Forms: Though primarily administered as the free ester, stearate salts (e.g., erythromycin stearate) leverage surfactant-like counterions to enhance micellar solubility. The stearate anion improves wettability, increasing apparent solubility by 40% in biorelevant media [7].
Bioavailability Optimization:
Table 2: Formulation Strategies and Performance Metrics
Strategy | Materials Used | Key Outcome |
---|---|---|
Enteric Coating | HPMCAS, Eudragit L100 | Gastric protection (>95% drug integrity) |
Salt Formation | Stearic acid | Enhanced wettability & dissolution rate |
Cyclodextrin Complex | HP-β-CD | Solubility ↑ 500%; stable suspension |
Solid Dispersion | PVP-VA64, HPMCAS-LF | Amorphous stabilization; Tₚ₋₁₂ > 24 months |
These approaches collectively mitigate erythromycin’s inherent instability while leveraging the ethylsuccinate moiety’s balanced hydrophilicity-lipophilicity for optimized delivery [2] [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1